4-(1H-Imidazol-4-YL)-benzylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(1H-Imidazol-4-YL)-benzylamine comprises a fused imidazole ring and a benzylamine side chain. The imidazole ring contributes to its biological activity, while the benzylamine group provides solubility and reactivity. The nitrogen atoms in the imidazole ring play a crucial role in hydrogen bonding and potential interactions with biological targets .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity in the context of drug development and organic synthesis. Notably, the imidazole moiety can undergo functionalization at different positions, leading to diverse derivatives with altered properties .
Scientific Research Applications
Synthesis of Functionalized Benzimidazoimidazoles
- A novel method for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles using oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines has been developed. This method involves secondary nucleophilic amines and yields products in good to excellent efficiencies (Veltri et al., 2018).
Corrosion Inhibition of Mild Steel
- Imidazole derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)benzenamine have been shown to effectively inhibit corrosion in acidic solutions, providing up to 96% efficiency. This highlights their potential as corrosion inhibitors in industrial applications (Prashanth et al., 2021).
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles
- A Cu(OTf)2- and I2-catalyzed method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles via unusual C–C bond cleavage of chalcones and benzylamines has been developed. This approach showcases the versatility of imidazole derivatives in organic synthesis (Salfeena et al., 2018).
Synthesis of Fluorescent Probes
- Imidazole derivatives have been used in the synthesis of fluorescent probes, such as 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. These compounds have applications in detecting metal ions like Zn2+, showcasing their potential in chemical sensing and analysis (Wen-yao, 2012).
Electrochemical Synthesis of Imidazoles
- An electrochemical method for synthesizing 1,2,4-trisubstituted-(1H)-imidazoles from aryl ketones and benzylamines has been developed. This approach is metal- and oxidant-free, demonstrating the environmental friendliness and cost-effectiveness of imidazole derivatives in organic synthesis (Yang et al., 2020).
Synthesis of Polyimides with Imidazole Pendent Groups
- Imidazole derivatives have been employed in the synthesis of soluble and thermally stable polyimides, proving their utility in material science for creating high-performance polymers (Ghaemy & Alizadeh, 2009).
Application in Organic Light-Emitting Devices (OLEDs)
- Imidazole-based organic materials have been used as emitters in OLEDs, showing their potential in the field of optoelectronics and display technologies (Chen et al., 2017).
Development of Metal-Organic Frameworks (MOFs)
- Imidazole-containing ligands have been used to construct metal-organic frameworks (MOFs) with applications in luminescent sensing, adsorption, and as antennae for sensitizing visible-light-emitting ions (Yi et al., 2015).
Properties
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDLCJAORUXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652401 | |
Record name | 1-[4-(1H-Imidazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-24-3 | |
Record name | 4-(1H-Imidazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885281-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1H-Imidazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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